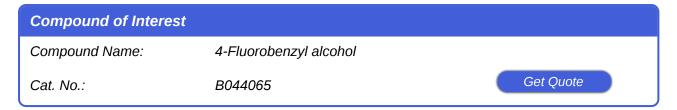


Spectroscopic Profile of 4-Fluorobenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides a comprehensive overview of the spectroscopic data for **4-Fluorobenzyl alcohol**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following tables summarize the ¹H and ¹³C NMR data for **4-Fluorobenzyl alcohol**, recorded in deuterated chloroform (CDCl₃).

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **4-Fluorobenzyl Alcohol**



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
7.33 - 7.30	m	2Н	Ar-H (ortho to CH ₂ OH)	
7.05 - 7.01	m	2H	Ar-H (ortho to F)	
4.63	S	2H	-CH ₂ -	_
2.07	S	1H	-OH	-

Data sourced from a study on the selective reduction of aldehydes and ketones.[1]

¹³C NMR Data

Table 2: 13C NMR Spectroscopic Data for 4-Fluorobenzyl Alcohol

Chemical Shift (δ) ppm	Assignment	
163.25 (d, J = 245.4 Hz)	C-F	
136.57 (d, J = 3.1 Hz)	C-CH₂OH	
128.85 (d, J = 8.0 Hz)	Ar-CH (ortho to CH₂OH)	
115.34 (d, J = 21.5 Hz)	Ar-CH (ortho to F)	
64.44	-CH ₂ OH	

Chemical shifts and coupling constants are reported relative to CDCl₃ (77.0 ppm).[2]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **4-Fluorobenzyl alcohol** exhibits characteristic absorption bands corresponding to its hydroxyl and aromatic moieties.

Table 3: IR Spectroscopic Data for 4-Fluorobenzyl Alcohol



Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3200	Strong, Broad	O-H stretch
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
1600 - 1585	Medium	Aromatic C=C stretch
1500 - 1400	Medium	Aromatic C=C stretch
~1220	Strong	C-F stretch
1080 - 1300	Strong	C-O stretch

Characteristic absorption regions for functional groups are referenced from general IR spectroscopy principles.[3][4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The electron ionization (EI) mass spectrum of **4-Fluorobenzyl alcohol** is presented below.

Table 4: Mass Spectrometry Data for 4-Fluorobenzyl Alcohol



m/z	Relative Intensity (%)	Assignment
126	100.0	[M] ⁺ (Molecular Ion)
125	67.8	[M-H]+
109	31.7	[M-OH]+
107	9.6	
105	30.5	_
97	99.1	_
96	12.3	_
95	28.1	_
77	32.1	
75	13.2	

Mass spectral data obtained from the NIST WebBook and ChemicalBook.[5][6]

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analyses of **4-Fluorobenzyl alcohol**.

NMR Spectroscopy

- Instrumentation: A Bruker Avance/400 spectrometer was utilized for acquiring both ¹H and ¹³C NMR spectra.[1]
- Sample Preparation: A small quantity of 4-Fluorobenzyl alcohol was dissolved in deuterated chloroform (CDCl₃).
- ¹H NMR Acquisition: The ¹H NMR spectrum was recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ 0.00).[1]



¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded with proton decoupling.
 Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.0).[2]

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the IR spectrum.
- Sample Preparation: As **4-Fluorobenzyl alcohol** is a liquid at room temperature, the spectrum was obtained as a thin film between two potassium bromide (KBr) plates.
- Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹.

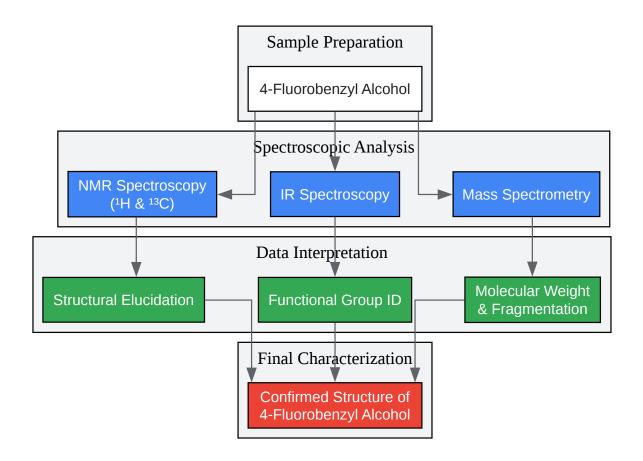
Mass Spectrometry

- Instrumentation: A mass spectrometer capable of electron ionization (EI) was employed.
- Sample Introduction: The sample was introduced into the ion source, likely via a direct insertion probe or after separation by gas chromatography.
- Ionization: Electron ionization was performed at a standard energy of 70 eV.[6]
- Analysis: The resulting ions were separated by a mass analyzer based on their mass-tocharge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as **4-Fluorobenzyl alcohol**.





Click to download full resolution via product page

Caption: Workflow for the Spectroscopic Analysis of 4-Fluorobenzyl Alcohol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. www1.udel.edu [www1.udel.edu]



- 5. 4-Fluorobenzyl alcohol [webbook.nist.gov]
- 6. 4-Fluorobenzyl alcohol(459-56-3) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Fluorobenzyl Alcohol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044065#spectroscopic-data-of-4-fluorobenzyl-alcohol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com